molecular formula C18H22N2O B14410389 N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide CAS No. 82365-25-1

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide

Cat. No.: B14410389
CAS No.: 82365-25-1
M. Wt: 282.4 g/mol
InChI Key: KGRADEHPOXDWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide is an organic compound that features a benzyl group, a cyanoethyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide typically involves the reaction of benzylamine with 2-cyanoethyl cyclohex-1-en-1-yl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanoethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. The benzyl group can facilitate binding to aromatic receptors, while the cyanoethyl group may interact with nucleophilic sites on enzymes or proteins. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N,N-bis(2-cyanoethyl)thiourea: This compound features a thiourea group instead of an acetamide group.

    N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide: This compound includes a hydroxyphenyl group and a propenamide structure.

Uniqueness

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide is unique due to its combination of a benzyl group, a cyanoethyl group, and a cyclohexene ring

Properties

CAS No.

82365-25-1

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-benzyl-N-[2-(2-cyanoethyl)cyclohexen-1-yl]acetamide

InChI

InChI=1S/C18H22N2O/c1-15(21)20(14-16-8-3-2-4-9-16)18-12-6-5-10-17(18)11-7-13-19/h2-4,8-9H,5-7,10-12,14H2,1H3

InChI Key

KGRADEHPOXDWTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=C(CCCC2)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.